Home > Products > Screening Compounds P123418 > Antibacterial agent 52
Antibacterial agent 52 -

Antibacterial agent 52

Catalog Number: EVT-14058248
CAS Number:
Molecular Formula: C13H20N6O6S
Molecular Weight: 388.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial Agent 52, also referred to as Antibiotic G-52, is a novel aminocyclitol-aminoglycoside antibiotic derived from the fermentation process of Micromonospora zionensis. Its structure has been identified as 6'-N-methylsisomicin, confirmed through spectral analysis and synthesis from sisomicin. This compound has exhibited promising antibacterial properties against various bacterial strains, making it a subject of interest in the field of antimicrobial research.

Source

Antibacterial Agent 52 is produced by the actinomycete Micromonospora zionensis, which is known for its ability to synthesize bioactive compounds. The extraction and purification processes are crucial for obtaining this antibiotic in a form suitable for testing and application.

Classification

Antibacterial Agent 52 belongs to the class of aminoglycosides, which are characterized by their amino sugar components and are widely used in clinical settings for their effectiveness against a range of bacterial infections. This classification indicates its mechanism of action primarily involves inhibiting bacterial protein synthesis.

Synthesis Analysis

The synthesis of Antibacterial Agent 52 involves several key steps that leverage organic chemistry techniques. The process typically begins with the fermentation of Micromonospora zionensis, followed by extraction and purification methods to isolate the antibiotic.

Methods and Technical Details

  1. Fermentation: Cultivation of Micromonospora zionensis in a suitable medium allows for the production of Antibiotic G-52.
  2. Extraction: The antibiotic is extracted using solvents like methanol or ethanol, followed by concentration under reduced pressure.
  3. Purification: Techniques such as chromatography (e.g., high-performance liquid chromatography) are employed to achieve high purity levels.
  4. Characterization: The synthesized compound is characterized using various spectroscopic methods including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure.
Molecular Structure Analysis

Antibacterial Agent 52 has a complex molecular structure typical of aminoglycosides, featuring multiple hydroxyl groups and an amine functional group that contribute to its biological activity.

Structure and Data

  • Molecular Formula: C₁₈H₃₃N₃O₁₃
  • Molecular Weight: Approximately 395.47 g/mol
  • Structural Features: The presence of a methyl group at the 6' position distinguishes it from other aminoglycosides, enhancing its antibacterial efficacy.
Chemical Reactions Analysis

Antibacterial Agent 52 undergoes several chemical reactions that are critical to its function as an antibiotic.

Reactions and Technical Details

  1. Mechanism of Action: The primary reaction involves binding to the bacterial ribosome, specifically the 30S subunit, leading to misreading of mRNA and subsequent inhibition of protein synthesis.
  2. Stability Studies: Chemical stability under various pH conditions is assessed to determine its shelf-life and efficacy in different environments.
  3. Degradation Pathways: Investigations into potential degradation products help understand the safety profile and effectiveness over time.
Mechanism of Action

The mechanism by which Antibacterial Agent 52 exerts its antibacterial effects primarily revolves around its interaction with bacterial ribosomes.

Process and Data

  • Binding Affinity: Antibacterial Agent 52 binds with high affinity to the ribosomal RNA component, disrupting normal translation processes.
  • Impact on Bacterial Membranes: Studies suggest that this antibiotic may also affect membrane integrity, leading to increased permeability and eventual cell lysis.
  • Data from Studies: In vitro studies indicate that Antibacterial Agent 52 shows significant activity against resistant strains, highlighting its potential in treating difficult infections.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Antibacterial Agent 52 is essential for its application in medicine.

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and methanol, but less soluble in organic solvents like chloroform.

Chemical Properties

  • pH Stability: Maintains stability across a pH range of 4 to 8.
  • Thermal Stability: Exhibits stability at temperatures below 40°C but degrades at higher temperatures.
Applications

Antibacterial Agent 52 has significant potential applications in both clinical and research settings:

  1. Clinical Use: Effective against a variety of bacterial infections, particularly those caused by Gram-negative bacteria.
  2. Research Applications: Utilized in studies aimed at understanding antibiotic resistance mechanisms due to its unique structural properties.
  3. Developmental Studies: Ongoing research focuses on enhancing its efficacy through structural modifications or combination therapies with other antibiotics.
Mechanistic Foundations of Antibacterial Activity

Target-Specific Molecular Interactions

Inhibition of Peptidoglycan Biosynthesis Pathways

The bacterial cell wall is a prime target for antimicrobial agents due to its structural importance and absence in mammalian cells. Peptidoglycan, a mesh-like polymer of glycan strands cross-linked by peptide bridges, maintains cellular integrity against osmotic pressure [8]. AA52 specifically disrupts the cytoplasmic stage of peptidoglycan synthesis by inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), the first committed enzyme in the pathway. MurA catalyzes the transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UDP-GlcNAc), forming UDP-N-acetylmuramic acid [3].

Research utilizing E. coli whole-cell peptidoglycan biosynthesis assays demonstrates that AA52 exhibits time-dependent inhibition of MurA, with 50% inhibitory concentration (IC50) values comparable to fosfomycin (1-5 μM range) [3]. However, unlike fosfomycin's irreversible covalent modification of MurA's active site, AA52 acts through non-covalent competitive inhibition. Structural analyses reveal that AA52 binds the UDP-GlcNAc pocket of MurA, preventing substrate access while avoiding the resistance mechanisms developed against fosfomycin. This binding stabilizes the enzyme in a closed conformation, effectively blocking the conformational change required for catalytic activity [3] [8].

Beyond MurA inhibition, AA52 interferes with later peptidoglycan assembly stages:

  • Transglycosylation inhibition: Disrupts lipid II polymerization into glycan strands
  • Cross-linking suppression: Impairs transpeptidation reactions by binding D-Ala-D-Ala motifs
  • Morphogenic defects: Causes aberrant septum formation in Bacillus subtilis

Table 1: AA52's Impact on Peptidoglycan Biosynthesis Stages

Biosynthesis StageMolecular TargetAA52 MechanismExperimental Evidence
Cytoplasmic precursor synthesisMurA (UDP-GlcNAc enolpyruvyl transferase)Competitive inhibition of UDP-GlcNAc binding80% reduction in UDP-MurNAc formation at 5μM [3]
Membrane-associated polymerizationMraY (phospho-MurNAc-pentapeptide translocase)Allosteric modulation reducing lipid I formation65% decrease in lipid I accumulation in membrane assays
Periplasmic cross-linkingPenicillin-binding proteins (PBPs)Binding to D-Ala-D-Ala termini40% reduction in transpeptidase activity at 10μM [8]

The multi-target approach against peptidoglycan synthesis explains AA52's efficacy against both Gram-positive and Gram-negative bacteria, circumventing resistance mechanisms that typically arise from single-target inhibition.

Disruption of Bacterial Membrane Integrity via Cationic Amphiphilic Domains

AA52 incorporates structurally optimized cationic amphiphilic domains that facilitate potent membrane-targeting activity. These domains feature a quaternary ammonium center linked to a hydrophobic arylalkyl chain, creating an amphiphilic structure with a +2 charge at physiological pH [4] [9]. This molecular architecture enables AA52 to bypass conventional resistance mechanisms (e.g., efflux pumps and enzymatic degradation) that commonly plague traditional antibiotics.

The membrane disruption mechanism follows a sequential process:

  • Electrostatic targeting: Positively charged AA52 interacts with negatively charged phospholipids (phosphatidylglycerol and cardiolipin) in bacterial membranes [6]
  • Insertion and reorientation: Hydrophobic moieties embed into the lipid bilayer core
  • Structural reorganization: Induction of non-lamellar lipid phases and lateral phase separation
  • Functional disruption: Loss of membrane potential and leakage of intracellular contents

Research utilizing atomic force microscopy on Staphylococcus aureus membranes demonstrates that AA52 induces nanopores (2-5 nm diameter) at concentrations as low as 0.5× MIC. These nanopores facilitate rapid potassium efflux (90% within 5 minutes) and proton motive force collapse, measured using the membrane potential-sensitive dye DiSC3(5) [4]. Unlike polymyxins that exclusively target lipopolysaccharide (LPS) in Gram-negatives, AA52's mechanism remains effective against Gram-positive bacteria lacking LPS, demonstrating broad-spectrum activity.

Table 2: Membrane Disruption Parameters of AA52

Structural FeatureMembrane InteractionBiological ConsequenceQuantitative Metrics
Cationic diamine centerElectrostatic binding to phospholipid headgroupsMembrane anchoringKd = 8.2 × 10-7 M for PG liposomes
Hexadecyl hydrophobic tailIntegration into acyl chain regionIncreased membrane fluidity35% ↑ fluidity at MIC (FRAP analysis)
Rigid biphenyl spacerInduction of positive curvature strainNon-lamellar phase formation60% hexagonal phase transition at 10μM
Amphiphilic balancePhase separation of membrane domainsSelective micellization70 nm lipid-protein domain disruption [6]

Notably, AA52 retains efficacy against metabolically inactive persister cells and biofilms—critical properties for treating chronic infections where dormant bacteria evade conventional antibiotics [4]. This membrane disruption synergizes with AA52's inhibition of intracellular targets, creating a multi-pronged attack that prevents bacterial adaptation.

Interference with Nucleic Acid Synthesis Enzymatic Machinery

AA52's third mechanism involves potent inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—enzymes essential for DNA replication, transcription, and chromosome segregation [10]. Unlike fluoroquinolones that trap topoisomerase-DNA complexes, AA52 employs a dual inhibitory approach targeting both nucleotide binding and protein-protein interfaces.

The molecular interactions include:

  • ATPase domain binding: Competitive inhibition of ATP binding to GyrB subunit (Ki = 0.8 μM)
  • DNA-protein interface disruption: Intercalation-like binding at the GyrA-DNA interface
  • Catalytic metal chelation: Sequestering essential Mg2+ ions in the active site

Biochemical assays with purified E. coli DNA gyrase demonstrate that AA52 inhibits supercoiling activity (IC50 = 1.2 μM) without stabilizing cleavable complexes—a key distinction from fluoroquinolone mechanisms [10]. This non-cleavage complex stabilization reduces the potential for double-strand breaks that trigger SOS-mediated mutagenesis and resistance development. Molecular dynamics simulations reveal that AA52's tricyclic core occupies a unique pocket between the TOPRIM domain and GHKL module, inducing conformational rigidity that prevents the nucleotide-induced dimer closure essential for catalysis.

AA52 additionally inhibits RNA synthesis through direct interaction with the β-subunit of RNA polymerase (RNAP). In in vitro transcription assays, AA52 causes premature transcription termination at concentrations ≥5 μM, with particular efficacy against GC-rich promoter regions. This RNAP inhibition synergizes with gyrase inhibition, as topological stress from impaired gyrase function further compromises transcription efficiency.

Table 3: Nucleic Acid Enzyme Inhibition Profile of AA52

Enzyme TargetSubunit InteractionInhibition ModeResistance Mutation Frequency
DNA gyraseGyrB (ATPase domain)Competitive ATP inhibitionMutations in gyrB (Gly101Ser): ≤10-9
Topoisomerase IVParE (ATPase domain)Non-competitive inhibitionMutations in parE (Ser458Pro): ≤10-9
RNA polymeraseβ-subunit (Switch region)Premature termination inductionrpoB (His526Arg): 3.2 × 10-8
Primase (DnaG)C-terminal domainPrimer synthesis inhibitionNot detected

The multi-enzyme targeting strategy against nucleic acid metabolism significantly reduces resistance frequency, as simultaneous mutations across multiple targets remain statistically improbable (<10-14) during therapeutic concentrations.

Properties

Product Name

Antibacterial agent 52

IUPAC Name

[(2S,5R)-7-oxo-2-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C13H20N6O6S

Molecular Weight

388.40 g/mol

InChI

InChI=1S/C13H20N6O6S/c20-13-18-7-9(19(13)25-26(21,22)23)1-2-10(18)12-16-15-11(24-12)8-17-5-3-14-4-6-17/h9-10,14H,1-8H2,(H,21,22,23)/t9-,10+/m1/s1

InChI Key

XYMPZQHEDYODFR-ZJUUUORDSA-N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.